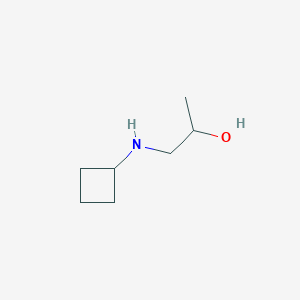
1-(Cyclobutylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutylamino)propan-2-ol is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol It is characterized by the presence of a cyclobutylamino group attached to a propan-2-ol backbone
Preparation Methods
The synthesis of 1-(Cyclobutylamino)propan-2-ol typically involves the reaction of cyclobutylamine with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where cyclobutylamine reacts with 2-chloropropanol under basic conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Cyclobutylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclobutylamino)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Cyclobutylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Cyclobutylamino)propan-2-ol can be compared with other similar compounds such as:
Propan-1-ol: A simple alcohol with a similar backbone but lacking the cyclobutylamino group.
Propan-2-ol:
Cyclobutylamine: A simpler compound with only the cyclobutylamino group and no additional functional groups.
The uniqueness of this compound lies in its combination of the cyclobutylamino group with the propan-2-ol backbone, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
1248723-39-8 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-(cyclobutylamino)propan-2-ol |
InChI |
InChI=1S/C7H15NO/c1-6(9)5-8-7-3-2-4-7/h6-9H,2-5H2,1H3 |
InChI Key |
AXIOIFOROCMGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















